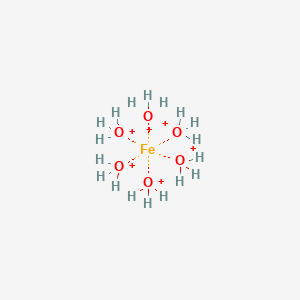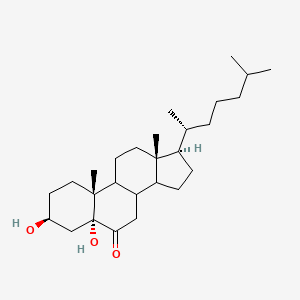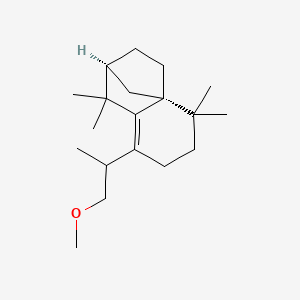
5-(1-Methoxypropan-2-yl)isolongifol-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methoxypropan-2-yl)isolongifol-5-ene is an isolongifolane sesquiterpenoid.
Scientific Research Applications
Synthesis of Semisynthetic Beta-Lactam Antibiotics
- The 2-methoxypropan-2-yl group, closely related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene, serves as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics. This group is crucial due to its low cost, convenience, selectivity, and ease of deprotection, which is compatible with the sensitive beta-lactam function. It has facilitated the successful attachment of complex groups to antibiotics like amoxicillin and cephaloglycin, enhancing their spectrum against strains like Pseudomonas aeruginosa (Woo, 1981).
Chemical Synthesis and Intermediates
- As a chemical intermediate, the compound related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene plays a role in the manufacturing of various industrial products. It's found in paints, solvents, varnishes, dyes, inks, adhesion agents, and ingredients in cleaning formulations. It also appears in the synthesis of other chemical compounds, demonstrating its versatile role in chemical industries (Kilanowicz-Sapota & Klimczak, 2021).
Photolysis Studies
- Research involving 1-Bromo-2-methoxy-1-phenylpropan-2-yl, a compound structurally related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene, has been instrumental in understanding the photolysis of alkyl radicals. This research sheds light on the formation and behavior of olefin cation radicals under photolysis, which is essential in understanding certain chemical reactions and processes (Bales et al., 2001).
Applications in Marine Biology and Pharmacology
- Novel compounds isolated from marine fungi, such as those structurally related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene, have shown promise in the field of pharmacology. These compounds, isolated from the marine fungus Pseudallescheria boydii, exhibited moderate cytotoxic activity against various human cancer cell lines, highlighting their potential in cancer research (Lan et al., 2014).
Endophytic Fungus Research
- Studies on endophytic fungi, which yielded new furan derivatives closely related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene, have expanded our understanding of natural products and their potential applications. These derivatives, isolated from the endophytic fungus Coriolopsis sp. J5, highlight the diversity and richness of compounds that can be derived from endophytic fungi (Chen et al., 2017).
Photochemical Synthesis
- The compound's related chemical structures have been used in photochemical synthesis studies, demonstrating its potential in creating complex chemical structures through photochemical reactions. This research broadens the scope of synthetic chemistry and offers novel methods for creating important chemical compounds (Mathur et al., 2008).
properties
Product Name |
5-(1-Methoxypropan-2-yl)isolongifol-5-ene |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(1R,8S)-5-(1-methoxypropan-2-yl)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |
InChI |
InChI=1S/C19H32O/c1-13(12-20-6)15-8-9-17(2,3)19-10-7-14(11-19)18(4,5)16(15)19/h13-14H,7-12H2,1-6H3/t13?,14-,19-/m0/s1 |
InChI Key |
OATGSVTXJNCBBR-YYVQVQHNSA-N |
Isomeric SMILES |
CC(COC)C1=C2[C@@]3(CC[C@@H](C3)C2(C)C)C(CC1)(C)C |
Canonical SMILES |
CC(COC)C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



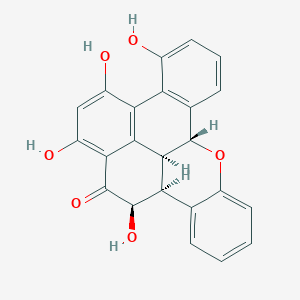
![Dioxouranium(2+);2,11,20,29,38,46,47,49-octaza-48,50-diazanidaundecacyclo[37.6.1.13,10.112,19.121,28.130,37.04,9.013,18.022,27.031,36.040,45]pentaconta-1,3,5,7,9,11,13,15,17,19(49),20,22,24,26,28,30(47),31,33,35,37,39(46),40,42,44-tetracosaene](/img/structure/B1265027.png)
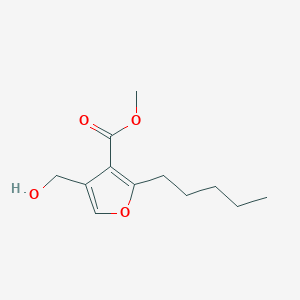
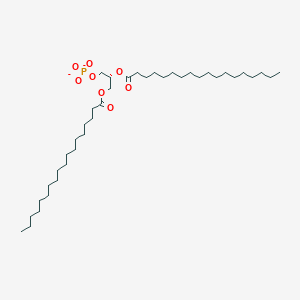
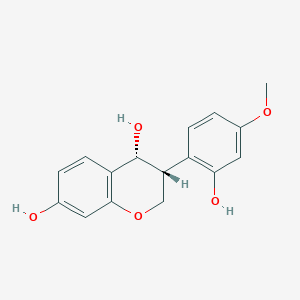
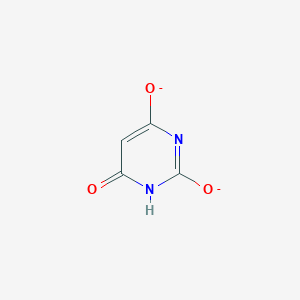
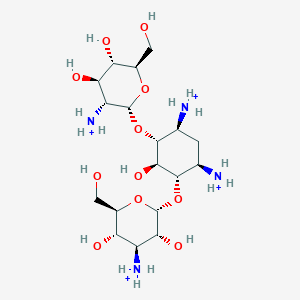
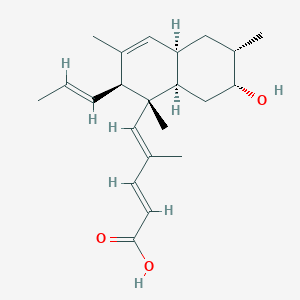
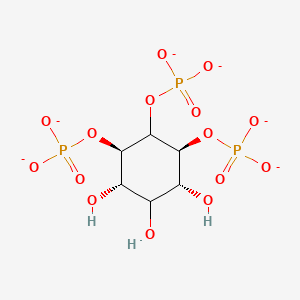
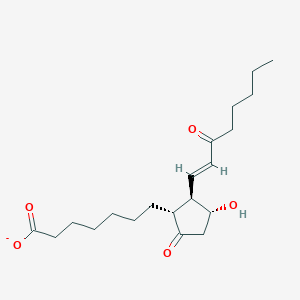
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265044.png)
